molecular formula C17H15Cl2N3O2S B4571339 2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4571339
M. Wt: 396.3 g/mol
InChI Key: IFNKJCOJJCBSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Scientific Research Applications

2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific enzymes and receptors.

    Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

The synthesis of 2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the 3-methylbenzyl group: This step involves the alkylation of the pyrazole ring with 3-methylbenzyl chloride.

    Introduction of the benzenesulfonamide group: This is typically done by reacting the intermediate with 2,5-dichlorobenzenesulfonyl chloride under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE include other benzenesulfonamides and pyrazole derivatives. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical properties and biological activities. For example:

Properties

IUPAC Name

2,5-dichloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c1-12-3-2-4-13(9-12)11-22-8-7-17(20-22)21-25(23,24)16-10-14(18)5-6-15(16)19/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNKJCOJJCBSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE

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